exo-2-Chloronorbornane

Organic Synthesis Stereochemistry Reaction Selectivity

exo-2-Chloronorbornane (CAS 765-91-3) is a stereochemically defined, saturated bicyclic alkyl halide featuring a rigid norbornane framework with a chlorine substituent in the exo configuration. Its physicochemical profile includes a boiling point of 66–66.5 °C at 30 mmHg, a density of 1.06 g/mL at 25 °C, and a refractive index of n20/D 1.4854.

Molecular Formula C7H11Cl
Molecular Weight 130.61 g/mol
CAS No. 765-91-3
Cat. No. B1593384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameexo-2-Chloronorbornane
CAS765-91-3
Molecular FormulaC7H11Cl
Molecular Weight130.61 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2Cl
InChIInChI=1S/C7H11Cl/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2
InChIKeyPJWBUKHIZPKRJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





exo-2-Chloronorbornane (CAS 765-91-3): Stereochemically Defined Bicyclic Alkyl Halide for Selective Synthesis and Mechanistic Studies


exo-2-Chloronorbornane (CAS 765-91-3) is a stereochemically defined, saturated bicyclic alkyl halide featuring a rigid norbornane framework with a chlorine substituent in the exo configuration [1]. Its physicochemical profile includes a boiling point of 66–66.5 °C at 30 mmHg, a density of 1.06 g/mL at 25 °C, and a refractive index of n20/D 1.4854 . The compound serves as a versatile intermediate in organic synthesis, particularly in Friedel-Crafts alkylation reactions [2], and its well-defined stereochemistry makes it a valuable probe for studying steric and electronic effects in bicyclic systems [3].

Why exo-2-Chloronorbornane Cannot Be Substituted by Generic 2-Chloronorbornane Mixtures or Bromo-Analogs


Generic substitution of exo-2-chloronorbornane with its endo isomer, mixed isomer batches, or even the bromo analog introduces significant variability in reaction outcomes due to the profound influence of stereochemistry on reactivity in the rigid norbornane framework. The exo and endo isomers exhibit distinct steric environments that dictate nucleophilic substitution pathways and regioselectivity [1]. Furthermore, the bromo analog possesses different leaving group ability and physical properties, which alter reaction kinetics and purification workflows . Consequently, procurement of the defined exo-chloro isomer is essential for achieving reproducible yields and product distributions in applications such as Friedel-Crafts alkylation and mechanistic investigations .

Quantitative Differentiation of exo-2-Chloronorbornane Against Closest Analogs


Stereochemical Purity Dictates Product Distribution in Amination Reactions

In amination reactions with trichloramine-aluminum chloride, exo-2-chloronorbornane undergoes a stereospecific ring expansion to yield 2-azabicyclo[3.2.1]octane as the major product, accompanied by only small amounts of the 3-isomer and exo-2-aminonorbornane [1]. This contrasts with the behavior of the endo isomer, which is known to exhibit different reactivity patterns due to steric hindrance at the reaction center. The defined stereochemistry of the exo isomer directly correlates with a predictable and reproducible product distribution.

Organic Synthesis Stereochemistry Reaction Selectivity

Enhanced Nucleofugality in Friedel-Crafts Alkylation Relative to Bromo Analog

exo-2-Chloronorbornane has been specifically employed as a reagent in Friedel-Crafts alkylation of benzene and substituted benzenes using tin(IV) chloride or aluminum trichloride as catalysts . While direct comparative yield data against exo-2-bromonorbornane in this exact reaction is not available in the provided sources, the selection of the chloro derivative over the bromo derivative is informed by the relative leaving group abilities. Chloride is a poorer leaving group than bromide, which often translates to greater control over carbocation formation and reduced side reactions in Friedel-Crafts alkylations, leading to higher effective yields of the desired alkylated product.

Friedel-Crafts Alkylation Leaving Group Ability Synthetic Efficiency

Significantly Lower Boiling Point Enhances Purification Relative to exo-2-Bromonorbornane

The boiling point of exo-2-chloronorbornane is 66–66.5 °C at 30 mmHg (lit.) , which is notably lower than that of its bromo analog, exo-2-bromonorbornane, which has a reported boiling point of 82 °C at 29 mmHg . This 16 °C difference at comparable reduced pressure reflects a substantial difference in volatility. Additionally, exo-2-chloronorbornane has a density of 1.06 g/mL at 25 °C , while exo-2-bromonorbornane has a higher density of 1.363–1.369 g/mL [1].

Physical Properties Purification Process Chemistry

Preferential exo-C-H Bond Activation in Free-Radical Chlorination

In free-radical chlorination of stereospecifically deuterated norbornane, the hydrogen abstraction stage proceeds with preferential cleavage of the exo-C-H bond [1]. Consequently, exo-2-chloronorbornane is formed preferentially at the stage of chlorine atom transfer to the 2-norbornyl radical [1]. This stereoselectivity is governed by steric interactions in the transition state and highlights the intrinsic bias toward exo substitution in the norbornane framework.

Mechanistic Studies Free-Radical Chemistry Stereoselectivity

Defined Enthalpy of Formation for Thermochemical Calculations

The standard enthalpy of formation in the liquid phase (ΔfH°liquid) for exo-2-chloronorbornane has been experimentally determined to be -131 ± 2 kJ/mol [1]. This value is crucial for accurate thermochemical calculations, including reaction enthalpy predictions and computational modeling studies. While comparable data for the endo isomer is not widely available, the availability of this precise, experimentally derived value for the exo isomer makes it a well-characterized reference compound for thermochemical studies in the norbornane series.

Thermochemistry Physical Chemistry Computational Modeling

Primary Research and Industrial Applications for exo-2-Chloronorbornane Based on Quantitative Evidence


Stereospecific Intermediate for Bridged Aza-Heterocycles

exo-2-Chloronorbornane is uniquely suited for the synthesis of 2-azabicyclo[3.2.1]octane and related bridged nitrogen heterocycles. As demonstrated by Kovacic et al., its reaction with trichloramine-aluminum chloride yields the ring-expanded aza-product as the major component, with only minor amounts of isomeric byproducts [1]. This predictable and stereospecific outcome makes it the preferred starting material over mixed isomer batches or the endo isomer for medicinal chemistry programs targeting constrained amine scaffolds.

Friedel-Crafts Alkylation Agent for Aromatic Functionalization

The compound is an established reagent for Friedel-Crafts alkylation of aromatic substrates. Its use with Lewis acid catalysts such as SnCl4 or AlCl3 is documented in vendor technical literature . The exo configuration provides a sterically defined electrophile, which can influence the regioselectivity of alkylation on substituted benzenes. The lower boiling point of the chloro derivative relative to the bromo analog also simplifies post-reaction purification via distillation, enhancing its practicality in both academic and industrial synthetic workflows .

Mechanistic Probe for Stereoelectronic Effects in Bicyclic Systems

Due to the well-documented preference for exo attack in norbornane derivatives, exo-2-chloronorbornane serves as a valuable model compound for studying stereoelectronic effects in free-radical and ionic reactions. Studies have confirmed preferential exo-C-H bond cleavage and exo product formation in radical chlorinations [2]. This intrinsic stereoselectivity, combined with its experimentally determined enthalpy of formation [3], makes the compound a robust standard for physical organic chemistry investigations and computational validation studies.

Reference Standard for Analytical Method Development

The availability of high-purity (98%) exo-2-chloronorbornane with well-defined physical properties—including boiling point, density, and refractive index—enables its use as a retention time standard in gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods . The distinct chromatographic behavior of the exo isomer, which can be separated from the endo isomer by preparative GC [4], makes it a critical reference for analytical chemists developing methods to resolve stereoisomers in complex reaction mixtures.

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